1,4-Dichloro-5,8-dihydroxyanthraquinone
Overview
Description
1,4-Dichloro-5,8-dihydroxyanthraquinone, also known as 5,8-Dichloroquinizarin, is a chemical compound that has been used as an amine oxidizing agent . It has a linear formula of C14H6Cl2O4 and a molecular weight of 309.108 .
Synthesis Analysis
5,8-Dichloro-1,4-dihydroxyanthraquinone is prepared from 3,6-dichlorophthalic anhydride by synthesis of the nucleus or from quinizarin by chlorination .Molecular Structure Analysis
The molecular structure of 1,4-Dichloro-5,8-dihydroxyanthraquinone is represented by the linear formula C14H6Cl2O4 . The compound has a molecular weight of 309.108 .Chemical Reactions Analysis
5,8-Dichloro-1,4-dihydroxyanthraquinone has been shown to react with chlorine to form hydrochloric acid and hydrochloric acid esters .Physical And Chemical Properties Analysis
The compound is an orange-yellow needle-like crystal with a melting point of 187.5 ℃ . It is slightly soluble in ethanol, ether, and petroleum, but soluble in nitrobenzene, pyridine, hot benzene, and acetic acid .Scientific Research Applications
Polymer Synthesis
1,4-Dichloro-5,8-dihydroxyanthraquinone plays a significant role in the preparation of polymers with unique properties. Research by Yamamoto et al. (2003) explored the creation of various polyanthraquinones, including poly(5,8-dihydroxyanthraquinone-1,4-diyl), which showed interesting properties like piezochromism and conductivity. These polymers were soluble in organic solvents and displayed a range of molecular weights, hinting at their potential for diverse applications in materials science (Yamamoto et al., 2003).
Acid-Base Indicator in Isopropyl Alcohol
In analytical chemistry, 1,4-dihydroxyanthraquinone, a derivative of 1,4-Dichloro-5,8-dihydroxyanthraquinone, has been studied as an acid-base indicator in isopropyl alcohol. Barbosa et al. (1984) determined its acid dissociation constants and evaluated its effectiveness in determining weak organic acids, with errors of less than 1%. This highlights its utility in precise pH measurement applications (Barbosa, Sánchez, & Bosch, 1984).
Chemical Synthesis
The chemical synthesis of 1,4-dihydroxyanthraquinone, a related compound, has been a subject of research due to its potential applications. Liu Shan-shan (2009) optimized the synthesis process, achieving a high yield of 94.6%. This efficient synthesis method can be crucial for industrial-scale production, facilitating its use in various scientific applications (Liu Shan-shan, 2009).
Hydrolysis Process
Wang Guichen (2014) studied the hydrolysis of 1,4-dichloroanthraquinone to obtain 1,4-dihydroxyanthraquinone. The research explored optimal conditions for the chlorine hydroxylation reaction, achieving a yield of 71.0%. This study provides insight into efficient methods for producing dihydroxyanthraquinone derivatives, which are valuable in various scientific fields (Wang Guichen, 2014).
Structural Analysis
The molecular and crystal structure of 1,4-dihydroxyanthraquinone has been determined through X-ray diffraction techniques by Deppisch and Nigam (1980). Understanding the structural details of such compounds is crucial for their application in material science, drug design, and other scientific fields (Deppisch & Nigam, 1980).
Anticancer Activity
Research into the anticancer activity of derivatives of 1,4-dihydroxyanthraquinone has been conducted by Bao Xiu-rong (2009). The study synthesized 1,4-bialiphatic amino-5,8-dihydroxy anthraquinones, which showed potential as intermediates in anticancer drugs. This highlights the possible medical applications of these compounds (Bao Xiu-rong, 2009).
Molecular Docking and Anti-Trypanosomal Agents
Lydia Kisula et al. (2022) synthesized amino-substituted anthraquinones from 1,4-dihydroxyanthraquinone and evaluated their activity against Trypanosoma brucei parasites. The study combined in vitro screening with molecular docking analysis, suggesting the potential of these derivatives as starting structures for anti-trypanosomal drugs (Lydia Kisula et al., 2022).
Safety and Hazards
The safety data sheet advises against dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental exposure, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
1,4-dichloro-5,8-dihydroxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHLXACDLXEVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182564 | |
Record name | 1,4-Dichloro-5,8-dihydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-5,8-dihydroxyanthraquinone | |
CAS RN |
2832-30-6 | |
Record name | 1,4-Dichloro-5,8-dihydroxy-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2832-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dichloro-5,8-dihydroxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002832306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Dichloro-5,8-dihydroxyanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichloro-5,8-dihydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DICHLORO-5,8-DIHYDROXYANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW181544YU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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